7-Bromo-1-methyl-1H-indazole-3-carboxylic acid
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Overview
Description
7-Bromo-1-methyl-1H-indazole-3-carboxylic acid is an organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position of the indazole ring. It is a white crystalline solid, sparingly soluble in water but soluble in organic solvents such as ketones, alcohols, and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom at the 7th position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
7-Bromo-1-methyl-1H-indazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .
Comparison with Similar Compounds
- 7-Bromo-1H-indazole-3-carboxylic acid ethyl ester
- Methyl 7-bromo-1H-indazole-3-carboxylate
- 1H-Indazole-3-carboxylic acid methyl ester
Comparison: Compared to other similar compounds, 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of a methyl group at the 1st position, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
7-bromo-1-methylindazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-8-5(3-2-4-6(8)10)7(11-12)9(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
WUNQAPWSSAOSSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)C(=N1)C(=O)O |
Origin of Product |
United States |
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